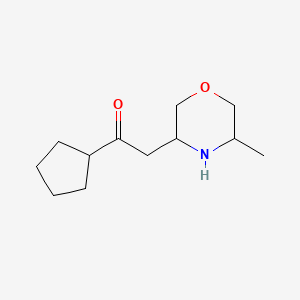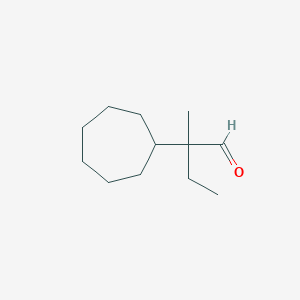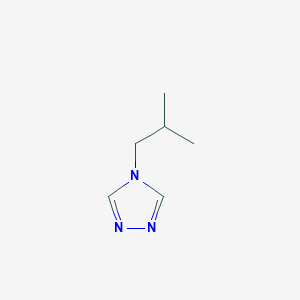![molecular formula C13H21NS B13296782 N-[1-(5-methylthiophen-2-yl)ethyl]cyclohexanamine](/img/structure/B13296782.png)
N-[1-(5-methylthiophen-2-yl)ethyl]cyclohexanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(5-methylthiophen-2-yl)ethyl]cyclohexanamine is an organic compound with the molecular formula C13H21NS It features a cyclohexanamine backbone substituted with a 5-methylthiophen-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-methylthiophen-2-yl)ethyl]cyclohexanamine typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanamine and 5-methylthiophene-2-carbaldehyde.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a reducing agent such as sodium borohydride (NaBH4) to facilitate the reductive amination process.
Procedure: The cyclohexanamine is reacted with 5-methylthiophene-2-carbaldehyde in the presence of NaBH4. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Synthesis: Large-scale synthesis using automated reactors to ensure consistent quality and yield.
Optimization: Optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize efficiency and minimize costs.
Purification: Advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-methylthiophen-2-yl)ethyl]cyclohexanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.
Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Substitution: Halogens (e.g., Br2, Cl2) in the presence of a catalyst, alkylating agents (e.g., methyl iodide) under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated or alkylated thiophene derivatives.
Scientific Research Applications
N-[1-(5-methylthiophen-2-yl)ethyl]cyclohexanamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(5-methylthiophen-2-yl)ethyl]cyclohexanamine involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors on cell surfaces, leading to modulation of cellular signaling pathways.
Enzyme Inhibition: Inhibition of key enzymes involved in metabolic processes, resulting in altered biochemical pathways.
Pathway Modulation: Modulation of signaling pathways that regulate cellular functions such as proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
N-[1-(5-methylthiophen-2-yl)ethyl]cyclohexanamine can be compared with other similar compounds, such as:
N-[1-(3-methylthiophen-2-yl)ethyl]cyclohexanamine: Similar structure but with a different position of the methyl group on the thiophene ring.
N-[1-(2-thienyl)ethyl]cyclohexanamine: Lacks the methyl substitution on the thiophene ring.
N-[1-(5-chlorothiophen-2-yl)ethyl]cyclohexanamine: Contains a chlorine atom instead of a methyl group on the thiophene ring.
Uniqueness
This compound is unique due to the specific positioning of the methyl group on the thiophene ring, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C13H21NS |
|---|---|
Molecular Weight |
223.38 g/mol |
IUPAC Name |
N-[1-(5-methylthiophen-2-yl)ethyl]cyclohexanamine |
InChI |
InChI=1S/C13H21NS/c1-10-8-9-13(15-10)11(2)14-12-6-4-3-5-7-12/h8-9,11-12,14H,3-7H2,1-2H3 |
InChI Key |
GYXQCAHQQILOBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C(C)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1-Cyclopropylethyl)amino]cyclohexan-1-ol](/img/structure/B13296705.png)
![3',4'-Dihydro-1'H-spiro[azetidine-2,2'-naphthalene]](/img/structure/B13296726.png)
![4-Chloro-2-{[(2-methylpropyl)amino]methyl}phenol](/img/structure/B13296734.png)
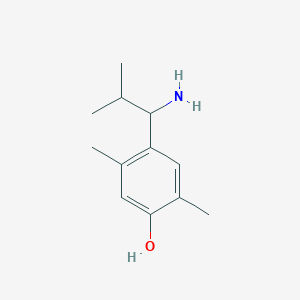
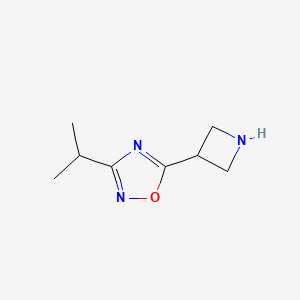
![1-{1,4-Dioxa-7-azaspiro[4.4]nonan-7-yl}-3-fluoropropan-2-ol](/img/structure/B13296742.png)

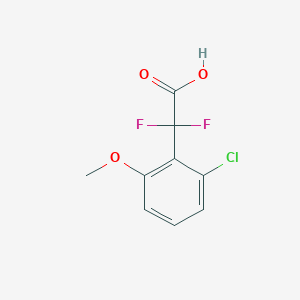
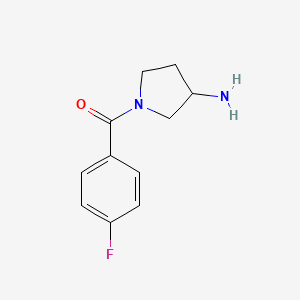
amine](/img/structure/B13296754.png)

